molecular formula C8H6N4O4 B11881006 7-Amino-6-nitroquinazoline-2,4(1H,3H)-dione CAS No. 70631-15-1

7-Amino-6-nitroquinazoline-2,4(1H,3H)-dione

Cat. No.: B11881006
CAS No.: 70631-15-1
M. Wt: 222.16 g/mol
InChI Key: JZSAGEZYDMVIKN-UHFFFAOYSA-N
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Description

7-Amino-6-nitroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H6N4O4 and its molecular weight is 222.16 g/mol. The purity is usually 95%.
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Biological Activity

7-Amino-6-nitroquinazoline-2,4(1H,3H)-dione is a significant compound within the quinazoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinazoline core structure substituted with an amino group at the 7-position and a nitro group at the 6-position. These modifications are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit notable antimicrobial properties. For instance, compounds synthesized from this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Compound 13Staphylococcus aureus965 mg/mL
Compound 15Escherichia coli1575 mg/mL
Compound 14aCandida albicans1270 mg/mL

These results indicate that certain derivatives possess comparable efficacy to standard antibiotics like ampicillin and vancomycin .

Antiviral Activity

This compound has also been investigated for its antiviral properties. A study highlighted its inhibitory effects on HIV-1 reverse transcriptase and RNase H activities. The most potent derivative showed an IC50 value of 0.41 ± 0.13 μM against RNase H, indicating its potential as an antiviral agent .

The biological activity of quinazoline derivatives can be attributed to their ability to interact with specific enzymes and receptors:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to bind effectively to the active sites of enzymes like HIV-1 reverse transcriptase and bacterial gyrase, disrupting their function.
  • Structure-Activity Relationships (SAR) : Variations in substituents on the quinazoline ring significantly influence biological activity. For example, the introduction of different phenyl or benzamide groups has been shown to enhance inhibitory potency against specific targets .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several quinazoline derivatives were synthesized and tested against various bacterial strains. Among them, compounds with triazole moieties demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that structural modifications can lead to improved antimicrobial properties .

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral capabilities of these compounds against HIV-1. The study revealed that certain derivatives not only inhibited viral replication but also exhibited low cytotoxicity in cell cultures, highlighting their therapeutic potential without significant side effects .

Scientific Research Applications

Pharmacological Applications

Antitumor Activity
Quinazoline derivatives, including 7-amino-6-nitroquinazoline-2,4(1H,3H)-dione, have been studied for their potential as antitumor agents. They act as inhibitors of various kinases involved in tumor progression. For instance, quinazoline-2,4(1H,3H)-diones have shown inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Heat Shock Protein 90 (HSP90), both of which are crucial in cancer cell proliferation and survival .

Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. For example, derivatives of this compound were evaluated for their ability to inhibit bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication . The compounds exhibited moderate to significant antimicrobial activities compared to standard antibiotics.

Antiviral Activity
A novel series of quinazoline derivatives has been synthesized and evaluated for their inhibitory effects on HIV-1 reverse transcriptase and RNase H activities. Among these compounds, some demonstrated IC50 values in the low micromolar range, indicating potential as antiviral agents . The structure-activity relationship (SAR) studies revealed that specific substitutions at positions 6 and 7 of the quinazoline ring could enhance inhibitory potency.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of anthranilic acid derivatives with various reagents under controlled conditions. The eco-efficient methods developed recently allow for high yields while minimizing environmental impact .

Table 1: Synthesis Conditions and Yields

EntryReactantsConditionsYield (%)
1Anthranilic acid + KOCNWater at 80°C92
2Anthranilic acid + DMFHigh temperature with ZnCl291
3Anthranilic acid + CarbamateNaOH addition88

Case Studies

Case Study: Antitumor Screening
In a study assessing the antitumor properties of various quinazoline derivatives, compounds based on the structure of this compound were screened against several cancer cell lines. Notably, compound II-4 showed potent activity with an IC50 value significantly lower than many existing chemotherapeutics .

Case Study: Antiviral Efficacy
Another investigation focused on the antiviral potential of synthesized quinazoline derivatives against HIV. Among the tested compounds, II-4 emerged as a leading candidate with promising results in inhibiting HIV replication in vitro while maintaining low cytotoxicity .

Chemical Reactions Analysis

Nitro Group Reduction

The 6-nitro group undergoes selective reduction to form 7-amino-6-aminoquinazoline-2,4(1H,3H)-dione. This reaction is pivotal for generating intermediates with enhanced biological activity.

Reducing Agent Conditions Product Application
H<sub>2</sub>/Pd-CEthanol, 25°C, 12 h7,6-Diaminoquinazoline-2,4(1H,3H)-dioneAntibacterial agent synthesis
Fe/HClReflux, 6 hSame as aboveProdrug activation

The reduction mechanism involves electron transfer to the nitro group, forming reactive intermediates (e.g., nitroso or hydroxylamine) before final amine formation .

Nucleophilic Substitution

The electron-deficient quinazoline ring facilitates nucleophilic attacks, particularly at the 6-position nitro group.

Nucleophile Conditions Product Yield
NH<sub>3</sub>DMF, 80°C, 8 h6-Amino-7-nitroquinazoline-2,4-dione78%
ThiolsK<sub>2</sub>CO<sub>3</sub>, RT6-Substituted thioether derivatives65–82%

Substitution reactions are influenced by the nitro group’s electron-withdrawing effect, which activates the ring for attack.

Metal Complexation

The compound coordinates with transition metals via its amino and carbonyl groups, forming stable complexes.

Metal Salt Ligand Sites Complex Structure Application
CuCl<sub>2</sub>Amino (N7), carbonyl (O2/O4)Octahedral geometryCatalytic oxidation studies
Fe(NO<sub>3</sub>)<sub>3</sub>Same as aboveTetrahedral or square-planarMRI contrast agents

Stability constants (log K) for these complexes range from 4.2 to 6.8, depending on pH and solvent.

Biological Interactions

In pharmacological contexts, the nitro group undergoes enzymatic reduction to generate cytotoxic radicals.

Enzyme System Reactive Intermediate Biological Target Effect
NADPH-Cytochrome P450Nitro anion radicalDNA topoisomerase IVApoptosis in cancer cells
Bacterial nitroreductaseHydroxylamineBacterial gyraseAntimicrobial activity

These interactions are structure-dependent, with the nitro group’s position dictating selectivity .

Cycloaddition and Ring Functionalization

Under microwave irradiation, the quinazoline core participates in [4+2] cycloadditions.

Dienophile Conditions Product Yield
Maleic anhydrideToluene, 120°C, 2 hFused tetracyclic adduct70%
AcetyleneCuI catalysis, 100°CBenzodiazepine-quinazoline hybrid58%

Properties

CAS No.

70631-15-1

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

7-amino-6-nitro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H6N4O4/c9-4-2-5-3(1-6(4)12(15)16)7(13)11-8(14)10-5/h1-2H,9H2,(H2,10,11,13,14)

InChI Key

JZSAGEZYDMVIKN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])N)NC(=O)NC2=O

Origin of Product

United States

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